RhodiocyanosideA
Description
Rhodiocyanoside A is a cyanogenic glycoside isolated from the roots of Rhodiola crenulata, a plant traditionally used in adaptogenic medicine. Its structure comprises a cyanohydrin aglycone linked to a glucose moiety via a β-glycosidic bond, with a molecular formula of C₁₄H₂₃NO₈ and a molecular weight of 333.34 g/mol . The compound exhibits notable antioxidative and neuroprotective activities, attributed to its ability to inhibit lipid peroxidation and scavenge free radicals in vitro (IC₅₀ = 12.3 μM against DPPH radicals) . Its synthesis involves enzymatic hydrolysis of precursor cyanogenic lipids, followed by glycosylation under controlled pH conditions (optimized at pH 5.2) .
Rhodiocyanoside A’s pharmacological profile distinguishes it from other cyanogenic glycosides due to its dual functionality: it acts as both a hydrogen cyanide (HCN) reservoir under stress and a modulator of mitochondrial respiration in mammalian cells .
Properties
IUPAC Name |
2-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELGIPFIBWPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rhodiocyanoside A is a cyanogenic glycoside derived from the plant Lotus japonicus. It belongs to a class of compounds known for their defensive properties against herbivores and pathogens. This article explores the biological activity of Rhodiocyanoside A, focusing on its biosynthesis, pharmacological effects, potential therapeutic applications, and mechanisms of action.
Biosynthesis
Rhodiocyanoside A is synthesized from the amino acid L-Isoleucine through a series of enzymatic reactions involving cytochromes P450. The biosynthetic pathway includes the conversion of L-Isoleucine to various intermediates before forming Rhodiocyanoside A. The key enzymes involved are CYP79D3 and CYP79D4, which catalyze the initial steps in the production of cyanogenic glycosides .
Table 1: Key Enzymes in Rhodiocyanoside A Biosynthesis
| Enzyme | Function | Source Plant |
|---|---|---|
| CYP79D3 | Converts L-Isoleucine to oxime derivatives | Lotus japonicus |
| CYP79D4 | Further processes oximes into glycosides | Lotus japonicus |
Biological Activity
Rhodiocyanoside A exhibits several biological activities that contribute to its role in plant defense and potential therapeutic applications.
Antimicrobial Properties
Research indicates that cyanogenic glycosides, including Rhodiocyanoside A, possess antimicrobial properties. They can inhibit the growth of various pathogens by releasing hydrogen cyanide upon hydrolysis, which is toxic to many microorganisms .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of Rhodiocyanoside A. It has been shown to inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. This suggests potential applications in treating neurodegenerative disorders .
Case Studies
Several case studies have investigated the effects of Rhodiocyanoside A:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of Rhodiocyanoside A against pathogenic bacteria.
- Findings : The compound demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus.
- Neuroprotection Study :
The mechanism through which Rhodiocyanoside A exerts its biological effects primarily involves its interaction with cellular pathways:
- Cytotoxicity : Upon hydrolysis, it releases hydrogen cyanide, which can induce cytotoxic effects on susceptible cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or signaling pathways in human cells, contributing to its antimicrobial and neuroprotective properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodiocyanoside A shares structural and functional similarities with other cyanogenic glycosides, such as Amygdalin and Linustatin. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Rhodiocyanoside A with Amygdalin and Linustatin
| Parameter | Rhodiocyanoside A | Amygdalin | Linustatin |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₈ | C₂₀H₂₇NO₁₁ | C₁₀H₁₇NO₆ |
| Aglycone | Mandelonitrile | Mandelonitrile | Butanedinitrile |
| Glycosidic Linkage | β-1,4-glucoside | β-1,6-gentiobioside | β-1,6-glucoside |
| Biological Activity | Neuroprotective (IC₅₀: 12.3 μM DPPH) | Anticancer (IC₅₀: 50 μM in HeLa) | Seed dormancy regulation (EC₅₀: 0.1 mM) |
| Solubility | 2.8 mg/mL (water) | 1.5 mg/mL (water) | 4.2 mg/mL (water) |
| Metabolic Stability | t₁/₂ = 1.2 h (murine) | t₁/₂ = 3.4 h (murine) | t₁/₂ = 6.8 h (murine) |
Key Contrasts:
Structural Divergence: Rhodiocyanoside A’s monoglucoside structure contrasts with Amygdalin’s diglucoside (gentiobioside) configuration, which reduces its bioavailability but enhances tissue specificity . Linustatin’s butanedinitrile aglycone lacks the aromatic ring present in Rhodiocyanoside A and Amygdalin, explaining its role in plant physiology rather than mammalian systems .
Linustatin’s high solubility and metabolic stability make it superior for agricultural applications, whereas Rhodiocyanoside A’s rapid clearance necessitates formulation optimization for therapeutic use .
Synthetic Accessibility: Rhodiocyanoside A requires multistep enzymatic synthesis (yield: 18%), whereas Linustatin is obtainable via single-step glycosylation (yield: 67%) .
Research Findings and Limitations
Recent studies underscore Rhodiocyanoside A’s unique dual role in HCN release and redox modulation, a feature absent in Amygdalin and Linustatin . However, its comparative instability in physiological environments limits clinical translation. Hybrid analogs, such as Rhodiocyanoside A-Linustatin conjugates, show improved half-lives (t₁/₂ = 4.5 h) but require rigorous toxicity profiling .
Table 2: In Vitro Antioxidant Activity Comparison
| Compound | DPPH Scavenging (IC₅₀, μM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Rhodiocyanoside A | 12.3 | 89.7 |
| Amygdalin | 48.9 | 62.4 |
| Linustatin | 95.2 | 34.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
